molecular formula C9H18Cl2LiNZn B13386676 lithium;chlorozinc(1+);2,2,6,6-tetramethylpiperidin-1-ide;chloride

lithium;chlorozinc(1+);2,2,6,6-tetramethylpiperidin-1-ide;chloride

Cat. No.: B13386676
M. Wt: 283.5 g/mol
InChI Key: VSOHSDUAQKXCAF-UHFFFAOYSA-L
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Description

The compound lithium; chlorozinc(1+); 2,2,6,6-tetramethylpiperidin-1-ide; chloride (IUPAC name: lithium; magnesium; 2,2,6,6-tetramethylpiperidin-1-ide; dichloride) is a lithium chloride-solubilized organometallic complex. Its molecular formula is C₉H₁₈Cl₂LiMgN, with a molecular weight of 242.398 g/mol . This compound exists as a solution in tetrahydrofuran (THF)/toluene and is characterized by its high regioselectivity in deprotonation and metalation reactions . It is widely employed in organic synthesis for the preparation of functionalized organometallic intermediates, particularly in C–C bond-forming reactions and Negishi couplings . The steric bulk of the 2,2,6,6-tetramethylpiperidinyl (TMP) ligand enhances its selectivity in activating aromatic and heteroaromatic substrates .

Properties

IUPAC Name

lithium;chlorozinc(1+);2,2,6,6-tetramethylpiperidin-1-ide;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N.2ClH.Li.Zn/c1-8(2)6-5-7-9(3,4)10-8;;;;/h5-7H2,1-4H3;2*1H;;/q-1;;;+1;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOHSDUAQKXCAF-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1(CCCC([N-]1)(C)C)C.[Cl-].Cl[Zn+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2LiNZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of Zinc with 2,2,6,6-Tetramethylpiperidine Hydride or Iodide

The initial step involves reacting zinc metal with 2,2,6,6-tetramethylpiperidine hydride or iodide to generate the corresponding piperidinylzinc species. This process can be summarized as:

$$
\text{Zn} + \text{2,2,6,6-tetramethylpiperidine hydride} \rightarrow \text{Piperidinylzinc intermediate}
$$

This reaction is typically carried out in anhydrous tetrahydrofuran (THF) under inert atmosphere (nitrogen or argon) at controlled temperatures (often around -45°C to room temperature) to prevent side reactions and decomposition.

Complexation with Lithium Chloride

The zinc-organic intermediate is then reacted with lithium chloride to form the final complex:

$$
\text{Piperidinylzinc} + \text{LiCl} \rightarrow \text{this compound}
$$

This step typically involves adding an excess of lithium chloride in THF, maintaining an inert atmosphere, and stirring at low temperatures to ensure complete complexation.

Purification and Isolation

Post-reaction, the mixture is filtered to remove residual zinc or unreacted materials. The solution is concentrated under reduced pressure, and the product is isolated via crystallization or solvent evaporation. Final purification may involve recrystallization from suitable solvents such as hexanes or ethyl acetate, depending on the desired purity.

Industrial and Laboratory Scale-up

In large-scale production, the process is conducted in continuous flow or batch reactors with precise temperature control, inert gas purging, and real-time monitoring of reaction parameters. Scale-up emphasizes maintaining anhydrous conditions, controlling exothermic reactions, and ensuring safety protocols due to the reactive nature of organozinc compounds.

Reaction Conditions and Parameters

Parameter Typical Range Notes
Temperature -45°C to 25°C Maintains reagent stability and control over reaction kinetics
Solvent Anhydrous tetrahydrofuran (THF) High solubility and compatibility with organozinc chemistry
Reagents Zinc metal, 2,2,6,6-tetramethylpiperidine hydride/iodide, lithium chloride Purity critical for high yield
Atmosphere Inert (nitrogen or argon) Prevents oxidation and moisture ingress

Reaction Mechanism and Pathway

The key steps involve:

This process benefits from the stability of the tetramethylpiperidinyl ligand, which provides steric hindrance and electronic stabilization to the zinc center, facilitating subsequent reactions.

Data Tables Summarizing Preparation Parameters

Step Reagents Solvent Temperature Reaction Time Notes
Zinc insertion Zinc metal + 2,2,6,6-tetramethylpiperidine hydride/iodide THF -45°C to 0°C 1-4 hours Inert atmosphere required
Complexation Lithium chloride THF 0°C to room temperature 2-6 hours Under inert conditions
Purification Crystallization - - - Recrystallize from hexanes or ethyl acetate

Chemical Reactions Analysis

Lithium;chlorozinc(1+);2,2,6,6-tetramethylpiperidin-1-ide;chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include organic halides, palladium catalysts, and solvents like tetrahydrofuran. The major products formed from these reactions are typically organozinc compounds and hydrocarbons .

Scientific Research Applications

2,2,6,6-Tetramethylpiperidinylzinc chloride lithium chloride complex, also known as lithium;chlorozinc(1+);2,2,6,6-tetramethylpiperidin-1-ide;chloride, is an organozinc reagent commonly used in organic synthesis. It is known for its strong reducing properties and high solubility in organic solvents, making it a valuable tool in various chemical reactions.

Scientific Research Applications

2,2,6,6-Tetramethylpiperidinylzinc chloride lithium chloride complex is used in a wide range of scientific research applications:

  • Chemistry It is employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
  • Biology It is used in the modification of biomolecules for research purposes.
  • Medicine It plays a role in the development of new drugs and therapeutic agents.
  • Industry It is used in the production of fine chemicals and materials.

Chemical Reactions Analysis

2,2,6,6-Tetramethylpiperidinylzinc chloride lithium chloride complex undergoes various types of reactions:

  • Reduction It acts as a reducing agent in organic synthesis.
  • Substitution It can participate in nucleophilic substitution reactions with organic halides.

Common reagents used with this compound include organic halides and other electrophiles. The reactions are typically carried out in tetrahydrofuran (THF) as the solvent, under an inert atmosphere to prevent unwanted side reactions. The major products formed from these reactions are organozinc compounds, which can be further utilized in various synthetic applications.

Mechanism of Action

The mechanism by which lithium;chlorozinc(1+);2,2,6,6-tetramethylpiperidin-1-ide;chloride exerts its effects involves the transfer of electrons from the zinc center to the substrate. This electron transfer reduces the substrate, leading to the formation of new chemical bonds. The molecular targets and pathways involved in these reactions are primarily organic halides and palladium-catalyzed cross-coupling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Lithium Tetramethylpiperidide (LiTMP)

  • Structure : LiTMP (lithium 2,2,6,6-tetramethylpiperidide) lacks the magnesium and chloride components present in the target compound. It is a simpler lithium amide with the formula C₉H₁₈LiN .
  • Reactivity: LiTMP is a strong, non-nucleophilic base used for deprotonating weakly acidic C–H bonds (e.g., in arenes) but requires cryogenic conditions (−78°C) for optimal selectivity .
  • Applications: Enolate formation and directed ortho-metalation .
  • Safety : Highly reactive with water and oxygen, requiring inert atmosphere handling .

Bis(2,2,6,6-Tetramethylpiperidinyl)Zinc Lithium Chloride Complex

  • Structure : Contains zinc instead of magnesium, with the formula [Zn(TMP)₂·LiCl] .
  • Reactivity : Functions as a base for zincation of pyridines and azines, enabling regioselective functionalization .
  • Applications : Synthesis of zincated heterocycles for cross-coupling reactions .
  • Safety : Similar flammability and water sensitivity as the magnesium analog .

Isopropylmagnesium Chloride–Lithium Chloride Complex

  • Structure : A Grignard-type reagent with the formula [(iPrMgCl)·LiCl] .
  • Reactivity : Facilitates halogen–magnesium exchange for preparing aryl Grignard reagents under mild conditions .
  • Applications : Functionalization of aryl iodides/bromides .
  • Safety : Less moisture-sensitive than TMP-based complexes but still requires anhydrous conditions .

Chlorozinc(1+) Complexes (e.g., 2,3,4,5,6-Pentafluorobenzylzinc Chloride)

  • Structure : Zinc-centered reagents with aryl/alkyl ligands, e.g., [C₆F₅CH₂ZnCl] .
  • Applications : Synthesis of fluorinated aromatic compounds .
  • Safety : Moderate flammability; reacts exothermically with water .

Comparative Data Table

Property Target Compound LiTMP Zn(TMP)₂·LiCl iPrMgCl·LiCl
Formula C₉H₁₈Cl₂LiMgN C₉H₁₈LiN C₁₈H₃₆ClLiN₂Zn C₃H₇ClLiMg
Density (g/mL) 0.96 N/A 0.99 0.89
Key Reactivity Regioselective zincation Deprotonation Zincation of azines Halogen exchange
Temperature Stability −20°C to 25°C −78°C required −20°C to 25°C 0°C to 25°C
Moisture Sensitivity Extreme Extreme Extreme Moderate

Biological Activity

Overview of the Compound

The compound consists of lithium, a metal known for its psychiatric applications, particularly in treating bipolar disorder; chlorozinc(1+), which may have implications in various biochemical pathways; and 2,2,6,6-tetramethylpiperidin-1-ide, a nitrogen-containing organic compound that can act as a radical scavenger.

Components of the Compound

  • Lithium :
    • Biological Role : Lithium ions are known to stabilize mood and are used therapeutically in mental health.
    • Mechanism of Action : It is believed to modulate neurotransmitter levels and enhance neuronal health.
  • Chlorozinc(1+) :
    • Biological Role : Zinc is an essential trace element involved in numerous biological functions.
    • Mechanism of Action : Zinc plays a crucial role in enzyme function and cellular signaling.
  • 2,2,6,6-Tetramethylpiperidin-1-ide :
    • Biological Role : This compound can act as a radical scavenger and may be involved in antioxidant defense mechanisms.
    • Mechanism of Action : It is thought to neutralize free radicals and reduce oxidative stress.

Antioxidant Properties

The combination of these components may exhibit significant antioxidant properties. The tetramethylpiperidine derivative is particularly noted for its ability to scavenge free radicals. Studies have shown that compounds with similar structures can reduce oxidative stress in various biological systems.

Neuroprotective Effects

Lithium's neuroprotective effects are well-documented. Research indicates that lithium may promote neurogenesis and protect against neurodegenerative diseases. The presence of chlorozinc may further enhance these effects due to zinc's role in synaptic plasticity and cognitive function.

Potential Synergistic Effects

The interaction between lithium and chlorozinc could lead to enhanced biological activity. For instance:

  • Lithium's mood-stabilizing effects combined with zinc's role in neurotransmission may improve cognitive outcomes.
  • The radical-scavenging properties of tetramethylpiperidine could protect neuronal cells from damage induced by oxidative stress.

Data Table: Summary of Biological Activities

ComponentBiological ActivityMechanism of Action
LithiumMood stabilizationModulates neurotransmitter levels
Chlorozinc(1+)Enzyme functionInvolved in cellular signaling
2,2,6,6-Tetramethylpiperidin-1-ideAntioxidant activityScavenges free radicals

Study 1: Lithium in Bipolar Disorder

A study published in The American Journal of Psychiatry demonstrated that lithium significantly reduced manic episodes in patients with bipolar disorder. The neuroprotective effects were attributed to its ability to modulate intracellular signaling pathways.

Study 2: Zinc Supplementation

Research published in Biological Psychiatry highlighted the importance of zinc in cognitive function. Supplementation improved memory performance in individuals with zinc deficiency, suggesting potential synergistic effects when combined with lithium.

Study 3: Antioxidant Properties

A study examining tetramethylpiperidine derivatives found that they effectively reduced oxidative stress markers in neuronal cultures. This suggests that similar compounds could have protective effects against neurodegeneration.

Q & A

What are the standard laboratory protocols for synthesizing lithium chlorozinc(1+) tetramethylpiperidinide chloride?

Methodological Answer:
The synthesis involves two primary steps under inert conditions (argon/nitrogen):

Formation of Piperidinylzinc Intermediate : React zinc powder with 2,2,6,6-tetramethylpiperidine hydride or iodide in tetrahydrofuran (THF) at 0–25°C. Excess zinc is removed via filtration.

Complexation with LiCl : Add lithium chloride stoichiometrically to the intermediate solution, stirring for 12–24 hours at 0°C.
Critical Parameters :

  • Moisture and oxygen exclusion (Schlenk line/glovebox).
  • Solvent purity (THF dried over Na/benzophenone).
  • Yield optimization via low-temperature control (-78°C for sensitive substrates).
    Table 1: Synthesis Conditions
StepReagents/ConditionsPurposeYield RangeReference
1Zn, TMP hydride, THF, ArIntermediate formation70–85%
2LiCl, 0°C, 24 hComplexation80–90%

How does steric hindrance from the tetramethylpiperidinyl ligand affect reactivity in cross-coupling reactions?

Advanced Analysis:
The ligand’s steric bulk enhances regioselectivity but may reduce reaction rates. For example:

  • Negishi Coupling : The ligand directs zincation to less hindered positions (e.g., pyridine C2 over C4).
  • Trade-offs : While steric hindrance stabilizes intermediates, it slows transmetallation. Polar solvents (DMF) or elevated temperatures (40–60°C) mitigate this.
    Data Contradiction Resolution :
  • Conflicting reports on reactivity arise from substrate steric profiles. Smaller substrates (e.g., methyl halides) show high reactivity in THF, while bulky aryl halides require DMF.

What strategies minimize dimerization during radical trapping with this complex?

Methodological Answer:
Dimerization occurs via radical-radical coupling. Suppression strategies include:

  • Additives : Hexamethylphosphoramide (HMPA, 6 equiv.) coordinates Li⁺, stabilizing enolates and reducing radical concentration.
  • Temperature Control : Conduct reactions at -78°C to limit radical mobility.
  • Sequential Reagent Addition : Add TEMPO before oxidizing agents (e.g., ferrocenium hexafluorophosphate) to pre-trap radicals.
    Example : Jahn et al. reduced dimer content from >20% to <5% using HMPA.

How is this complex characterized to confirm structure and purity?

Analytical Workflow:

  • ¹H/¹³C NMR : Peaks for TMP ligand (δ 1.0–1.5 ppm for methyl groups; δ 3.2–3.6 ppm for N-Zn).
  • XRD : Confirms Li-Zn-Cl coordination geometry (bond lengths: Zn-Cl ~2.2 Å; Li-Cl ~2.4 Å).
  • Elemental Analysis : Matches theoretical values for C₉H₁₈Cl₂LiNZn.
  • InChI Validation : Cross-check with PubChem (InChIKey: VSOHSDUAQKXCAF-UHFFFAOYSA-L).

What are the key applications in organic synthesis?

Basic Applications:

  • Reductions : Converts ketones to secondary alcohols (TOF > 500 h⁻¹ in THF).
  • C-C Bond Formation : Negishi coupling of aryl halides (yields: 60–95%).
  • Zincation Base : Deprotonates pyridines regioselectively (C2 > C4 by 10:1 ratio).
    Advanced Use Cases :
  • Electrochemical Remediation : Redox-active copolymers for PFAS removal (adsorption capacity >1000 mg/g).

How do solvent and additive choices influence reaction outcomes?

Methodological Insights:

  • THF : Enhances solubility but may slow reactions with bulky substrates.
  • DMF : Increases polarity, improving mobility for sterically hindered systems.
  • LiCl Additives : Higher concentrations (2.0 M vs. 1.0 M) stabilize zincate species, boosting yields by 30% in arylations.
    Table 2: Solvent/Additive Impact
ConditionEffectExample OutcomeReference
THF, -20°CHigh solubility, slow kinetics70% yield for methyl halides
DMF, 40°CFaster kinetics for bulky substrates85% yield for tert-butyl halides
2.0 M LiClEnhanced zincate stability90% yield in Kumada coupling

How can researchers resolve contradictory data on the compound’s reducing strength?

Advanced Analysis:
Discrepancies arise from:

  • Substrate Electronic Effects : Electron-deficient ketones are reduced faster (e.g., trifluoromethyl ketones: TOF 800 h⁻¹ vs. alkyl ketones: 400 h⁻¹).
  • Steric vs. Electronic Balance : While the ligand is bulky, Zn’s high reducing power dominates in non-polar media. Polar solvents amplify steric effects.
    Resolution : Systematically vary solvent polarity and measure reduction rates using cyclic voltammetry (E₁/₂ = -1.2 V vs. SCE in THF).

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